molecular formula C9H11FN2 B12328191 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B12328191
M. Wt: 166.20 g/mol
InChI Key: OUZKTKLMFNPUDK-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11FN2. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of a fluorine atom at the 6th position and an amine group at the 4th position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 4th position.

    7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an additional amino group and a carbonyl group.

    6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an amino group at the 6th position and a carbonyl group.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group allows for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C9H11FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2

InChI Key

OUZKTKLMFNPUDK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)F

Origin of Product

United States

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